The synthesis of CPX-POM involves the modification of ciclopirox to enhance its pharmacokinetic properties. Specifically, the phosphoryloxymethyl ester of ciclopirox is created to improve solubility and facilitate intravenous administration. The technical details of the synthesis include the use of specific reagents and conditions that allow for the successful formation of the ester bond, which is critical for its activity as a prodrug. The resulting compound exhibits significantly improved solubility compared to its parent compound, ciclopirox, which has limited solubility in aqueous solutions .
CPX-POM features a complex molecular structure that includes a pyridinyl moiety and a phosphate group. The structural representation highlights the cyclohexyl and methyl substituents that contribute to its unique properties. The compound exists as a white solid and demonstrates stability under refrigerated conditions. Its chemical structure can be depicted as follows:
The compound's structural integrity is essential for its metabolic conversion to ciclopirox upon administration .
Upon administration, CPX-POM undergoes rapid metabolism to ciclopirox through enzymatic hydrolysis by circulating phosphatases. This conversion is crucial as ciclopirox is the active metabolite responsible for the anticancer effects observed in preclinical studies. Notably, CPX-POM is typically not detected in plasma or urine after administration, indicating complete transformation into ciclopirox within a short timeframe .
The pharmacokinetics of CPX-POM reveal that following intravenous administration, ciclopirox reaches peak plasma concentrations quickly, demonstrating an elimination half-life of approximately one hour .
The mechanism by which CPX-POM exerts its anticancer effects primarily involves the inhibition of Notch signaling pathways. Ciclopirox binds to γ-secretase proteins such as Presenilin 1 and Nicastrin, effectively inhibiting Notch activation which is critical in various cellular processes including proliferation and differentiation. This action has been shown to suppress tumor growth in high-grade urothelial cancer models both in vitro and in vivo .
Additionally, studies have indicated that treatment with CPX-POM leads to significant changes in tumor tissue characteristics, including alterations in cell proliferation rates and immune cell infiltration .
CPX-POM is characterized by several notable physical properties:
Chemical properties include:
These properties contribute to its suitability for intravenous formulations aimed at treating cancer .
CPX-POM is primarily investigated for its therapeutic potential in oncology, particularly for bladder cancer treatment. Clinical trials have focused on assessing its safety, pharmacokinetics, and efficacy in patients with newly diagnosed or recurrent bladder tumors. The compound is administered via intravenous infusion over five days prior to surgical intervention (transurethral resection of bladder tumor), allowing researchers to evaluate its impact on tumor tissues through various molecular techniques such as RNA sequencing and immunohistochemistry .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3